Product packaging for 4-Amino-2-(4-iodophenyl)butan-2-ol(Cat. No.:)

4-Amino-2-(4-iodophenyl)butan-2-ol

Cat. No.: B13180225
M. Wt: 291.13 g/mol
InChI Key: QKMFAOLZHHIHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(4-iodophenyl)butan-2-ol (CAS 1695085-57-4) is an amino alcohol derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C10H14INO and a molecular weight of 291.13 g/mol, features a phenyl ring substituted with an iodine atom at the para position, which is a valuable handle for further chemical modifications, particularly in cross-coupling reactions like Suzuki or Sonogashira reactions . The simultaneous presence of amino and hydroxyl functional groups on a butane skeleton makes it a versatile chiral building block for the synthesis of more complex molecules, potentially serving as a key intermediate in the development of active pharmaceutical ingredients (APIs) and various pharmacologically active compounds . The structural motif of an amino alcohol is found in numerous biologically active molecules, impacting a range of physiological processes. Researchers utilize this compound exclusively in laboratory settings, and it is shipped with cold-chain transportation to ensure stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14INO B13180225 4-Amino-2-(4-iodophenyl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

4-amino-2-(4-iodophenyl)butan-2-ol

InChI

InChI=1S/C10H14INO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3

InChI Key

QKMFAOLZHHIHGK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC=C(C=C1)I)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 4 Iodophenyl Butan 2 Ol

Advanced Derivatization Strategies for the Amino and Hydroxyl Functionalities of the Chemical Compound

Esterification and Etherification of the Alcohol Moiety

The tertiary alcohol present in 4-Amino-2-(4-iodophenyl)butan-2-ol serves as a key functional group for further molecular derivatization through esterification and etherification reactions. These transformations allow for the introduction of a wide array of new functionalities, potentially altering the molecule's physical and chemical properties.

Esterification: The conversion of the tertiary alcohol to an ester can be achieved through several standard synthetic methods. A common approach is the reaction with an acyl halide or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. This method is often efficient for sterically hindered tertiary alcohols. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed, though it may require more forcing conditions for a tertiary alcohol. bond.edu.au The choice of esterifying agent allows for the incorporation of various R-groups, from simple alkyl chains to more complex molecular fragments.

Etherification: The synthesis of ethers from the tertiary alcohol of this compound typically requires a two-step process. The Williamson ether synthesis provides a classic route, beginning with the deprotonation of the alcohol using a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by the reaction of the nucleophilic alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. Care must be taken in selecting the alkyl halide to avoid elimination side reactions.

The table below illustrates potential reactants and the corresponding products for these transformations.

TransformationReactant 1 (From Compound)Reactant 2Product
Acetate EsterificationTertiary AlcoholAcetyl Chloride4-Amino-2-(4-iodophenyl)butan-2-yl acetate
Benzoate EsterificationTertiary AlcoholBenzoyl Chloride4-Amino-2-(4-iodophenyl)butan-2-yl benzoate
Methyl EtherificationTertiary AlcoholSodium Hydride, then Methyl Iodide4-Amino-2-(4-iodophenyl)-2-methoxybutane
Ethyl EtherificationTertiary AlcoholSodium Hydride, then Ethyl Bromide4-Amino-2-(4-iodophenyl)-2-ethoxybutane

Modifications of the Iodophenyl Group

The aryl iodide functionality is a highly versatile synthetic handle, enabling a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Modern palladium-catalyzed cross-coupling reactions are particularly effective for modifying this group under mild conditions with high functional group tolerance. wikipedia.orgbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.orglibretexts.org Catalyzed by a palladium complex, the reaction proceeds in the presence of a base to yield a biaryl or vinyl-substituted derivative. organic-chemistry.orgnih.gov This method's robustness and the commercial availability of a vast library of boronic acids make it a premier choice for diversification. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.org This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and, classically, a copper(I) co-catalyst in the presence of a base. beilstein-journals.orglibretexts.org Copper-free variations have also been developed to simplify product purification, a significant advantage on an industrial scale. beilstein-journals.orgnih.gov The resulting aryl alkynes are valuable intermediates for further synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation replaces the iodine atom with a new amino group, providing access to a wide range of substituted aniline (B41778) derivatives. The reaction is known for its broad substrate scope and tolerance of various functional groups. nih.govorganic-chemistry.org

The following table details representative cross-coupling reactions for modifying the iodophenyl group.

Reaction TypeCoupling PartnerCatalyst System (Example)Resulting Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / K₂CO₃4-Amino-2-(biphenyl-4-yl)butan-2-ol
Suzuki-MiyauraVinylboronic acidPd(dppf)Cl₂ / Cs₂CO₃4-Amino-2-(4-vinylphenyl)butan-2-ol
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N4-Amino-2-(4-(phenylethynyl)phenyl)butan-2-ol
SonogashiraTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / TBAF4-Amino-2-(4-((trimethylsilyl)ethynyl)phenyl)butan-2-ol
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhos / NaOtBu4-(4-(Morpholin-4-yl)phenyl)-4-aminobutan-2-ol
Buchwald-HartwigAniline[Pd(allyl)Cl]₂ / t-BuXPhos / K₃PO₄4-Amino-2-(4-(phenylamino)phenyl)butan-2-ol

Scale-Up Considerations for Laboratory Synthesis of the Chemical Compound

Transitioning the synthesis of this compound and its derivatives from a laboratory setting to a larger, pilot, or industrial scale introduces several critical considerations that impact the process's feasibility, safety, and cost-effectiveness.

Catalyst Efficiency and Removal: The palladium catalysts essential for the key cross-coupling modifications of the iodophenyl group represent a significant cost. libretexts.org On a larger scale, minimizing the catalyst loading (ppm levels) is crucial. beilstein-journals.org Furthermore, the removal of residual palladium from the final product is a major challenge, particularly for pharmaceutical applications. While laboratory-scale purification often relies on column chromatography, this method is generally impractical and expensive for large quantities. vulcanchem.com Therefore, developing synthetic routes that facilitate purification by crystallization or distillation is highly desirable. The use of copper-free Sonogashira conditions is an example of process optimization aimed at simplifying purification by eliminating a problematic metal co-catalyst. beilstein-journals.org

Solvent and Reagent Selection: The choice of solvents and reagents must be re-evaluated for scale-up. Laboratory solvents like tetrahydrofuran (B95107) (THF) or dioxane may be replaced with more economical and less hazardous alternatives such as toluene (B28343) or even water, where possible. wikipedia.orgwikipedia.org The cost and availability of starting materials and reagents, which may be minor factors on the gram scale, become paramount at the kilogram scale. wikipedia.org For instance, while a wide variety of boronic acids are available for Suzuki couplings, their price and bulk availability can vary dramatically.

Reaction Conditions and Safety: Precise control over reaction parameters like temperature is critical. vulcanchem.comgoogle.com Exothermic reactions that are easily managed in a small flask can pose significant safety risks on a large scale, requiring specialized reactors with efficient heat exchange systems. The handling of pyrophoric reagents like sodium hydride or highly reactive intermediates must be carefully assessed and engineered for safe use in a larger plant setting.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 2 4 Iodophenyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For 4-Amino-2-(4-iodophenyl)butan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment.

One-Dimensional (¹H, ¹³C) NMR Characterization

One-dimensional NMR provides fundamental information about the number and type of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment. The chemical shift (δ) is influenced by the electron density around the proton, and spin-spin coupling provides information about adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each carbon atom. The chemical shifts are indicative of the carbon's functional group and electronic environment.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Atom PositionStructure FragmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1-CH₃~1.5 - 1.7Singlet (s)~28 - 32
2-C(OH)---~72 - 76
3-CH₂-~1.9 - 2.1Triplet (t)~45 - 50
4-CH₂NH₂~2.8 - 3.0Triplet (t)~38 - 42
1'Ar-C (C-I)--~92 - 96
2', 6'Ar-CH~7.3 - 7.5Doublet (d)~128 - 132
3', 5'Ar-CH~7.7 - 7.9Doublet (d)~137 - 140
4'Ar-C (C-C)--~148 - 152
--OHVariable, broad singletSinglet (s, broad)-
--NH₂Variable, broad singletSinglet (s, broad)-

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key correlation would be observed between the methylene (B1212753) protons at position 3 (-CH₂-) and position 4 (-CH₂NH₂), confirming the ethylamine (B1201723) fragment of the chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. thermofisher.com It would correlate the ¹H signals with their corresponding ¹³C signals listed in Table 1, for instance, confirming that the proton signal at ~1.5-1.7 ppm belongs to the methyl carbon at ~28-32 ppm. thermofisher.com

From the methyl protons (H1) to the quaternary carbon (C2) and the adjacent methylene carbon (C3).

From the methylene protons (H3) to the quaternary carbon (C2) and the terminal aminomethylene carbon (C4).

From the aromatic protons (H2'/H6') to the quaternary carbon (C2) and other aromatic carbons, confirming the attachment of the butanol chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. lookchem.com NOESY can help to understand the preferred conformation of the molecule. For example, correlations between the methyl protons (H1) and the aromatic protons (H2'/H6') would indicate a spatial proximity that helps define the molecule's three-dimensional arrangement.

Solid-State NMR Applications for Polymorph Analysis (if applicable)

Currently, there is no information in the literature regarding the existence of polymorphs for this compound. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Should different polymorphs be discovered, solid-state NMR (ssNMR) would be an essential technique for their analysis. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment within the crystal lattice. Differences in crystal packing between polymorphs would lead to distinct ¹³C chemical shifts and different cross-polarization dynamics, allowing for their unambiguous identification and characterization.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is critical for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments measure the m/z ratio with very high precision, which allows for the determination of a compound's elemental composition. docbrown.infovulcanchem.com For this compound, the molecular formula is C₁₀H₁₄INO. bldpharm.com Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I), the expected accurate mass of the protonated molecular ion [M+H]⁺ can be calculated.

Calculated Exact Mass [M+H]⁺: 292.0196 u

Observing a signal at this precise m/z value in an HRMS spectrum would provide strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to fragmentation, typically through collision-induced dissociation. bldpharm.com The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. This technique is invaluable for confirming the connectivity of atoms within the molecule.

Predicted MS/MS Fragmentation

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound [M+H]⁺.

Predicted m/zProposed Fragment IonFragmentation Pathway
274.0090[C₁₀H₁₂IN]⁺Loss of water (H₂O) from the tertiary alcohol.
259.9934[C₉H₉IN]⁺Loss of H₂O and subsequent loss of a methyl radical (•CH₃).
217.9828[C₈H₈I]⁺Cleavage of the C2-C3 bond, loss of aminopropane.
204.9669[C₇H₄I]⁺Benzylic cleavage with loss of the side chain.
44.0495[C₂H₆N]⁺Cleavage of the C3-C4 bond, forming an iminium ion.

The analysis of these fragments allows for the piece-by-piece confirmation of the molecular structure proposed by NMR data. For example, the presence of a fragment at m/z 44.0495 would strongly suggest the presence of the terminal ethylamine moiety.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these techniques would be expected to provide key insights into its molecular structure.

In an FTIR spectrum of this compound, characteristic absorption bands would be anticipated. For instance, the O-H stretch of the tertiary alcohol group would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group would be expected to produce two bands in the 3300-3500 cm⁻¹ range. The C-N stretching vibration would likely be observed in the 1020-1250 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl ring would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region. The C-I stretch is expected at lower frequencies, typically in the 485-600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the p-disubstituted benzene (B151609) ring would be particularly strong in the Raman spectrum. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, would be observable through shifts in the positions and changes in the shapes of the O-H and N-H stretching bands.

Without experimental data, a definitive table of vibrational frequencies for this compound cannot be constructed.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide a wealth of information.

A successful crystallographic analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and reveal the conformation adopted by the molecule in the solid state. Furthermore, for a chiral molecule like this compound, X-ray crystallography of a single enantiomer can be used to determine its absolute configuration, often employing the anomalous dispersion of the heavy iodine atom.

The resulting crystallographic data would typically be presented in a table summarizing key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. However, no such data has been published for this specific compound.

Chiroptical Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Characterization

Chiroptical techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for characterizing chiral molecules. Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. The resulting spectra, known as Cotton effect curves, are unique for each enantiomer and are mirror images of each other.

The analysis of the CD spectrum would be particularly informative. The chromophores in the molecule, such as the iodophenyl group, would give rise to characteristic CD bands. The sign and magnitude of these Cotton effects could be correlated with the absolute configuration of the stereocenter, often aided by theoretical calculations. This would allow for the assignment of the (R)- or (S)-configuration to each enantiomer. No ORD or CD spectra for this compound are currently available in the scientific literature.

Chromatographic Method Development for Analytical Purity Assessment and Preparative Separation (e.g., Chiral HPLC)

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of a compound and for separating mixtures. For a chiral compound like this compound, chiral HPLC would be the method of choice for separating its enantiomers.

The development of a chiral HPLC method would involve selecting an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for a wide range of chiral compounds. The mobile phase, a mixture of solvents such as hexane (B92381) and an alcohol like isopropanol, would be optimized to achieve baseline separation of the two enantiomeric peaks.

Once developed, this method could be used for two primary purposes: analytical purity assessment to determine the enantiomeric excess (ee) of a sample, and preparative separation to isolate larger quantities of each pure enantiomer for further study. A typical data table for an HPLC method would include details on the column used, mobile phase composition, flow rate, and the retention times of the enantiomers. As no such method has been published for this compound, a specific data table cannot be provided.

Computational and Theoretical Investigations of 4 Amino 2 4 Iodophenyl Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of 4-amino-2-(4-iodophenyl)butan-2-ol. iipseries.org These methods provide insights into the distribution of electrons within the molecule, which governs its chemical properties.

Electronic Structure: The presence of the iodine atom significantly influences the electronic landscape of the molecule. Iodine, being a large and polarizable atom, introduces a region of high electron density, which can affect the molecule's ability to participate in intermolecular interactions. vulcanchem.com The amino group, on the other hand, acts as a hydrogen bond donor and acceptor, further contributing to the molecule's electronic characteristics. sigmaaldrich.com Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can pinpoint the regions most likely to be involved in chemical reactions.

Stability and Reactivity: The stability of this compound can be assessed by calculating its total electronic energy. The relative energies of different conformations can reveal the most stable geometric arrangements. Reactivity descriptors, derived from DFT calculations, such as electronegativity, hardness, and softness, can predict how the molecule will behave in the presence of other chemical species. For instance, the Mulliken atomic charges can highlight the electrophilic and nucleophilic sites within the molecule, offering clues about its reaction mechanisms. iipseries.org

Below is a hypothetical data table summarizing typical outputs from quantum chemical calculations for this compound.

Computational ParameterPredicted ValueSignificance
Total Electronic Energy Value in HartreesIndicates the overall stability of the molecule.
HOMO-LUMO Gap Value in eVRelates to the molecule's electronic excitability and chemical reactivity.
Dipole Moment Value in DebyeMeasures the polarity of the molecule, influencing its solubility and intermolecular forces.
Mulliken Atomic Charges Charge on N, O, I atomsReveals sites susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Prediction of Preferred Geometries

The flexible butane (B89635) chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most energetically favorable of these geometries.

By systematically rotating the single bonds within the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformations. These studies are crucial as the specific conformation of a molecule can dramatically impact its biological activity and physical properties. The preferred geometries are dictated by a delicate balance of steric hindrance between the bulky iodophenyl group and the rest of the molecule, as well as intramolecular hydrogen bonding between the amino and hydroxyl groups.

A table of predicted low-energy conformers could resemble the following:

Conformer IDRelative Energy (kcal/mol)Dihedral Angle (C-C-C-N)Key Intramolecular Interactions
1 0.00~60° (gauche)Hydrogen bond between -NH2 and -OH
2 1.25~180° (anti)Minimal steric hindrance
3 2.50~-60° (gauche)Moderate steric and electrostatic interactions

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. nih.gov By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can reveal its dynamic behavior and how it interacts with its environment, such as a solvent. mdpi.commdpi.com

Dynamic Behavior: These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a detailed understanding of the molecule's flexibility. They can also reveal conformational transitions, showing how the molecule moves between different stable geometries.

Solvent Interactions: Placing the molecule in a simulated box of solvent molecules (e.g., water) allows for the study of solvation effects. MD simulations can quantify the number and lifetime of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding water molecules. The solvent accessible surface area (SASA) can also be calculated to understand how much of the molecule is exposed to the solvent. mdpi.com

A summary of hypothetical MD simulation results could be presented as follows:

Simulation ParameterResultInterpretation
Root Mean Square Deviation (RMSD) Value in ÅIndicates the stability of the molecule's structure over time.
Radius of Gyration (Rg) Value in ÅProvides information about the compactness of the molecule. mdpi.com
Solvent Accessible Surface Area (SASA) Value in ŲQuantifies the exposure of the molecule to the solvent. mdpi.com
Average number of H-bonds (solute-solvent) IntegerMeasures the extent of hydrogen bonding with the solvent.

Prediction of Spectroscopic Properties from First Principles

Quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules from first principles, meaning directly from the fundamental laws of quantum mechanics. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. vulcanchem.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus. Comparing these predicted shifts with experimental data can help in the assignment of peaks in the NMR spectrum.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. iipseries.org Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as the stretching of the O-H bond or the bending of the N-H bonds. This allows for a detailed understanding of the molecule's vibrational dynamics.

A table of predicted spectroscopic data might look like this:

Spectroscopic TechniquePredicted DataCorresponding Functional Group/Atom
¹H NMR Chemical shifts (ppm) for each proton-OH, -NH2, aromatic protons, alkyl protons
¹³C NMR Chemical shifts (ppm) for each carbonAromatic carbons, aliphatic carbons
IR Spectroscopy Vibrational frequencies (cm⁻¹)O-H stretch, N-H stretch, C-I stretch, aromatic C-H bend

In Silico Modeling of Molecular Interactions with Potential Binding Partners

In silico modeling techniques, such as molecular docking, are used to predict how this compound might interact with potential biological targets, such as proteins or enzymes. nih.gov This is a crucial step in computational drug discovery.

Molecular Docking: This technique involves placing the molecule into the binding site of a target protein and calculating the binding affinity. The results can identify the most likely binding pose and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov The iodophenyl group, for example, could engage in halogen bonding, a specific type of non-covalent interaction.

Binding Affinity Prediction: The docking score provides an estimate of the binding affinity. More rigorous methods, such as free energy calculations, can provide a more quantitative prediction of how strongly the molecule binds to its target. These predictions can guide the design of new molecules with improved binding properties.

A hypothetical docking study summary could be tabulated as follows:

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Protein X -8.5Tyr123, Ser245, Phe300Hydrogen bond with Ser245, π-π stacking with Tyr123, Halogen bond with Phe300 backbone
Enzyme Y -7.2Asp150, Leu200, Val210Salt bridge with Asp150, Hydrophobic interactions with Leu200 and Val210

Research Applications and Potential As Chemical Probes

Development of Radiolabeled Variants of the Chemical Compound for In Vitro Receptor Mapping or Research Imaging

The presence of an iodine atom in the phenyl ring of 4-Amino-2-(4-iodophenyl)butan-2-ol makes it a prime candidate for the development of radiolabeled variants. The stable iodine-127 isotope could be replaced with a radioactive isotope of iodine, such as iodine-123, iodine-124, or iodine-125 (B85253), through established radioiodination techniques.

These radiolabeled versions could then be utilized as probes in various research imaging modalities. For instance, a compound labeled with iodine-123 or iodine-124 could potentially be used in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, respectively. These techniques allow for the non-invasive visualization and quantification of biological processes in vivo. In vitro receptor mapping, using techniques like autoradiography with an iodine-125 labeled variant, could enable the precise localization of target receptors in tissue sections.

The success of such an application would be contingent on the compound exhibiting specific binding to a biological target of interest, such as a receptor or enzyme. Research would first need to establish this binding affinity and selectivity.

Utilization as a Synthetic Precursor in the Development of Complex Bioactive Molecules

The functional groups present in this compound—the primary amine and the tertiary alcohol—provide versatile handles for its use as a synthetic precursor. The amino group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, or ureas. The tertiary alcohol could potentially be derivatized, although it is generally less reactive than primary or secondary alcohols.

Furthermore, the carbon-iodine bond on the phenyl ring is a key feature for its application in cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, or Sonogashira coupling could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This would allow for the synthesis of a diverse library of more complex molecules with potentially novel biological activities. For example, coupling with a boronic acid (Suzuki reaction) could introduce a new aryl or alkyl group, significantly altering the steric and electronic properties of the molecule.

Application as a Research Tool for Understanding Biological Processes at a Molecular Level

Should this compound be found to interact with a specific biological target, it could be developed into a valuable research tool. For instance, if it were shown to be an inhibitor or activator of a particular enzyme or a ligand for a specific receptor, it could be used to probe the function of that target in cellular or physiological processes.

Its relatively simple structure could also serve as a starting point for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule (the amino group, the hydroxyl group, the iodophenyl ring) and assessing the impact on biological activity, researchers could gain insights into the molecular requirements for interaction with the biological target. This information is critical for the rational design of more potent and selective compounds.

Exploration of its Role in Supramolecular Chemistry or Materials Science

The potential for this compound to engage in non-covalent interactions suggests possible applications in supramolecular chemistry and materials science. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The iodophenyl group can participate in halogen bonding, a type of non-covalent interaction where the electrophilic region on the iodine atom interacts with a Lewis base.

These interactions could be exploited in the design of self-assembling systems, such as gels, liquid crystals, or crystalline co-crystals. The ability to form ordered structures through a combination of hydrogen and halogen bonding could lead to the development of new materials with interesting optical, electronic, or mechanical properties. However, the realization of such applications would necessitate detailed studies into its solid-state packing and solution-phase aggregation behavior.

Future Directions and Emerging Research Avenues for 4 Amino 2 4 Iodophenyl Butan 2 Ol

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

Unconventional Synthetic Routes:

Future synthetic strategies may explore novel catalytic systems, such as dual-catalysis or photo-redox catalysis, to construct the carbon-nitrogen and carbon-oxygen bonds in a single step. The use of flow chemistry, where reactants are continuously passed through a reactor, could also offer advantages in terms of scalability, safety, and process control.

Biocatalytic Approaches:

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes such as transaminases, dehydrogenases, and monooxygenases could be engineered to produce 4-Amino-2-(4-iodophenyl)butan-2-ol with high enantiopurity, which is crucial for many pharmaceutical applications. The development of sustainable manufacturing routes for chiral N-alkylated amino acids is a significant challenge, and biocatalysts that can perform reductive amination of ketones are of particular interest. nih.gov

Synthetic Approach Potential Advantages Key Research Focus
Flow Chemistry Improved scalability, safety, and process control.Optimization of reactor design and reaction conditions.
Dual-Catalysis Single-step synthesis, increased efficiency.Development of compatible catalyst systems.
Biocatalysis High selectivity, environmentally friendly, production of enantiopure compounds.Enzyme discovery, engineering, and process optimization.

Advanced Computational Design and Optimization of Derivatives

Computational chemistry and molecular modeling are powerful tools for designing and optimizing new molecules with desired properties. For this compound, these techniques can be used to predict the biological activity, pharmacokinetic properties, and toxicity of its derivatives.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This information can then be used to design new derivatives of this compound with enhanced potency and selectivity.

Molecular Docking:

Molecular docking simulations can predict how a molecule binds to a specific biological target, such as a receptor or enzyme. This can provide insights into the mechanism of action and guide the design of more effective derivatives. For instance, docking studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between a ligand and the amino acid residues of a protein. researchgate.netmdpi.com

ADMET Prediction:

Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net This allows for the early identification of potential liabilities and the optimization of the pharmacokinetic profile of new drug candidates.

Computational Technique Application for this compound Expected Outcome
QSAR Predict biological activity of derivatives.Design of more potent and selective compounds.
Molecular Docking Elucidate binding mode to biological targets.Understanding of mechanism of action and improved binding affinity.
ADMET Prediction Assess pharmacokinetic and toxicity profiles.Selection of derivatives with favorable drug-like properties.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology aims to understand the complex interactions within biological systems as a whole. By integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics, researchers can gain a comprehensive understanding of the mechanism of action of a compound.

For this compound, a systems biology approach could involve:

Proteomics: Identifying the proteins that interact with the compound or whose expression levels are altered upon treatment.

Metabolomics: Analyzing the changes in the metabolic profile of cells or organisms in response to the compound.

Transcriptomics: Studying how the compound affects gene expression.

By combining these datasets, researchers can construct a detailed picture of the cellular pathways and networks that are modulated by this compound, leading to a more complete understanding of its biological effects.

Development of Highly Sensitive Analytical Techniques for Trace Analysis of the Chemical Compound

The ability to detect and quantify trace amounts of a chemical compound in various matrices, such as biological fluids and environmental samples, is crucial for many research and regulatory purposes. While standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used, there is a continuous drive to develop more sensitive and selective methods. nih.gov

Future research in this area could focus on:

Advanced Mass Spectrometry (MS) Techniques: Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) can provide enhanced sensitivity and specificity for the detection of this compound and its metabolites. nih.gov

Novel Sample Preparation Methods: The development of more efficient and selective sample preparation techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), can help to concentrate the analyte and remove interfering substances, leading to lower detection limits.

Biosensors: The development of biosensors based on enzymes or antibodies could offer a rapid and portable method for the on-site detection of this compound.

Analytical Technique Potential Advantage
High-Resolution Mass Spectrometry (HRMS)High sensitivity and specificity.
Tandem Mass Spectrometry (MS/MS)Enhanced structural information.
Solid-Phase Microextraction (SPME)Efficient and solvent-free sample preparation.
BiosensorsRapid and portable detection.

Investigation into Non-Covalent Interactions and Crystal Engineering Applications

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a critical role in determining the three-dimensional structure and properties of molecules and materials. wikipedia.org The presence of an amino group, a hydroxyl group, and an iodophenyl group in this compound makes it an excellent candidate for studying these interactions.

Crystal Engineering:

Crystal engineering is the design and synthesis of crystalline solids with desired properties. By understanding and controlling the non-covalent interactions between molecules of this compound, it may be possible to design new crystalline forms (polymorphs) or co-crystals with tailored physical properties, such as solubility and stability. The iodine atom, in particular, can participate in halogen bonding, a strong and directional non-covalent interaction that is increasingly being used in crystal engineering.

Supramolecular Chemistry:

The principles of non-covalent interactions can also be applied to the design of self-assembling supramolecular structures. This compound could serve as a building block for the construction of complex and functional supramolecular architectures, such as gels, liquid crystals, or porous materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.